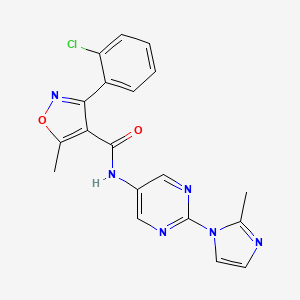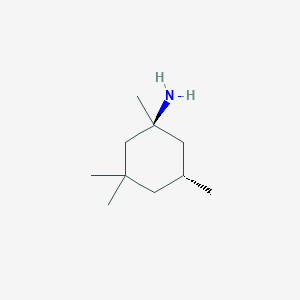![molecular formula C17H18N4O2S B2866872 1,3,7-trimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852168-62-8](/img/structure/B2866872.png)
1,3,7-trimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidines are a class of organic compounds with a two-ring structure, one of which is a six-membered ring containing two nitrogen atoms, and the other is a five-membered ring. They are involved in many biological processes and are part of several larger biomolecules, including DNA and RNA .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves cyclization processes or domino reactions . For example, acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc can lead to pyrimido[4,5-d]pyrimidines .Molecular Structure Analysis
The molecular structure of pyrimidines involves a six-membered ring with two nitrogen atoms. The exact structure of “1,3,7-trimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” would involve additional functional groups attached to this basic structure .Chemical Reactions Analysis
The chemical reactions involving pyrimidines can be quite diverse, depending on the specific functional groups present in the molecule. Common reactions include those involving the nitrogen atoms in the ring, as well as reactions at the carbon atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of a specific pyrimidine derivative would depend on its exact structure. In general, pyrimidines are aromatic compounds and are relatively stable. They are also polar due to the presence of nitrogen atoms in the ring .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study by Rauf et al. (2010) discussed the synthesis and characterization of pyrido[1,2-a]pyrimidine derivatives, which are structurally related to the compound . These derivatives exhibited varying levels of urease inhibition activity, highlighting their potential in biochemical applications (Rauf et al., 2010).
Applications in Nucleoside Synthesis
- El‐Barbary et al. (1995) described the synthesis of nucleosides from thieno[2,3-d]pyrimidine derivatives, similar to the compound . These nucleosides have potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents (El‐Barbary et al., 1995).
Nonlinear Optical Properties
- Shettigar et al. (2009) explored the nonlinear optical properties of styryl dyes, including derivatives of dihydropyrimidine, which are closely related to the compound . These materials show promise as nonlinear optical materials for device applications, indicating potential in photonic and optoelectronic technologies (Shettigar et al., 2009).
Friedel-Crafts Reaction and Derivative Synthesis
- Mobinikhaledi et al. (2007) conducted research on the synthesis of indeno[1,2-d]pyrimidine derivatives via an intramolecular Friedel-Crafts reaction. This study demonstrates the versatility of pyrimidine derivatives in synthesizing novel compounds (Mobinikhaledi et al., 2007).
Antimicrobial Applications
- Roth et al. (1980) described the synthesis of benzylpyrimidines and their analogs, including compounds structurally similar to the one , with potential antibacterial applications. This underscores the significance of such compounds in developing new antimicrobial agents (Roth et al., 1980).
Anti-HIV Activity
- Malik et al. (2006) discussed the synthesis of uracil derivatives, including those structurally akin to the compound . Notably, some derivatives exhibited anti-HIV-1 activity, indicating their potential use in antiviral therapies (Malik et al., 2006).
Cocrystal Formation
- Ton and Egert (2015) investigated cocrystals of trimethoprim (an antibacterial agent) with glutarimide, involving structural elements similar to the compound . This research adds to our understanding of cocrystal formation and its applications in pharmaceuticals (Ton & Egert, 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,3,7-trimethyl-5-[(2-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-10-7-5-6-8-12(10)9-24-15-13-14(18-11(2)19-15)20(3)17(23)21(4)16(13)22/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERNFSUIJFLOOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[1-[(4-Fluorophenyl)methyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2866792.png)

![1'-(2,5-Dimethylbenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2866794.png)
![(E)-2-methyl-3-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2866795.png)
![4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2866799.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2866803.png)
![9-Oxa-6-azaspiro[4.5]decan-7-one](/img/structure/B2866804.png)

![N-([2,3'-bipyridin]-5-ylmethyl)naphthalene-1-sulfonamide](/img/structure/B2866811.png)
